Dabsyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

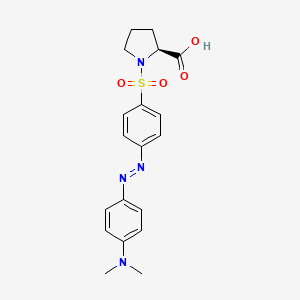

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHLDMYXACDQGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555051 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-09-9 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dabsyl-L-proline: A Comprehensive Technical Guide to Synthesis, Purification, and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pre-column derivatization of amino acids with 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, or Dabsyl chloride, is a cornerstone technique in analytical biochemistry and pharmaceutical quality control.[1] The resulting dabsyl-amino acid derivatives exhibit exceptional stability and a distinct chromophore, enabling highly sensitive detection in the visible light spectrum.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and multi-platform characterization of Dabsyl-L-proline. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind protocol choices, establishing a self-validating workflow from starting materials to the confirmed final product. It is designed to empower researchers with the technical acumen to not only replicate this synthesis but also to adapt and troubleshoot derivatization processes in their own research.

The Core Chemistry of Dabsylation

The Reaction Mechanism: Nucleophilic Sulfonamide Formation

The synthesis of this compound is a classic nucleophilic substitution reaction. The secondary amine of the L-proline ring acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group on Dabsyl chloride.[3][4] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-proline attacks the sulfur atom of Dabsyl chloride.

-

Chloride as Leaving Group: The sulfonyl chloride bond is cleaved, releasing a chloride ion (Cl⁻).

-

Proton Transfer: A base present in the reaction medium abstracts a proton from the nitrogen atom, neutralizing the charge and forming the stable sulfonamide bond.

This reaction must be conducted in a basic medium. The base, typically a carbonate-bicarbonate buffer, serves two critical functions: it deprotonates the proline's nitrogen to enhance its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5][6]

Rationale for Experimental Conditions

The choices of solvent, pH, and temperature are not arbitrary; they are optimized to maximize yield and minimize side reactions.

-

Solvent System (Acetonitrile/Buffer): Dabsyl chloride is poorly soluble in purely aqueous solutions.[7] Acetonitrile or acetone is used as an organic co-solvent to fully dissolve the Dabsyl chloride, ensuring it is available for reaction.[3][7]

-

pH Control (pH 8.5-9.5): This pH range represents a critical balance. It must be sufficiently alkaline to ensure the secondary amine of proline is deprotonated and nucleophilic, but not so alkaline as to excessively promote the hydrolysis of Dabsyl chloride, a competing side reaction where water attacks the sulfonyl chloride.[1][7]

-

Elevated Temperature (70°C): The derivatization reaction is significantly accelerated by heating.[3][8] Incubating the reaction mixture at 70°C provides the necessary activation energy to ensure a rapid and complete conversion, typically within 15-30 minutes.[7]

Synthesis and Purification Protocol

This section details the complete workflow from initial reagents to the purified, solid this compound product.

Mandatory Visualization: Synthesis & Purification Workflow

Caption: A flowchart of the this compound synthesis and purification process.

Experimental Protocol: Synthesis

-

Reagent Preparation:

-

L-proline Stock (10 mM): Dissolve 11.5 mg of L-proline in 10 mL of deionized water.

-

Bicarbonate Buffer (0.1 M, pH 9.0): Prepare a solution of sodium bicarbonate and adjust the pH to 9.0 using 1 M NaOH.

-

Dabsyl Chloride Solution (15 mM): Dissolve 4.9 mg of Dabsyl chloride in 1 mL of acetonitrile. This solution is unstable and should be prepared fresh.[9]

-

-

Reaction Setup:

-

In a 2 mL microcentrifuge tube, combine 100 µL of the 10 mM L-proline stock solution with 100 µL of the 0.1 M bicarbonate buffer.

-

Vortex the mixture thoroughly.

-

-

Derivatization:

-

Add 200 µL of the freshly prepared 15 mM Dabsyl chloride solution to the proline/buffer mixture.

-

Vortex immediately for 30 seconds. The solution should turn a deep yellow/orange.

-

Incubate the tube in a heating block at 70°C for 15 minutes. Protect the sample from direct light.

-

-

Quenching:

-

After incubation, remove the tube and allow it to cool to room temperature.

-

Add 50 µL of 1 M formic acid to quench the reaction and neutralize the excess bicarbonate. The final pH should be approximately 3. This step is crucial for good peak shape in reversed-phase HPLC.

-

Experimental Protocol: Purification

Purification is achieved via preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

System Preparation:

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

-

-

Injection and Fractionation:

-

Inject the entire quenched reaction mixture onto the column.

-

Run a linear gradient to elute the this compound. A typical gradient would be from 5% to 70% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 465 nm, the characteristic absorbance wavelength for dabsyl derivatives.[2]

-

Collect the major peak corresponding to this compound.

-

-

Product Isolation:

-

Combine the collected fractions.

-

Freeze the solution and lyophilize (freeze-dry) to remove the water and acetonitrile, yielding the purified this compound as a solid orange powder.

-

Characterization and Quality Validation

Each of the following analytical techniques provides a piece of evidence that, when combined, confirms the identity, purity, and structure of the synthesized product.

Mandatory Visualization: Characterization Workflow

Caption: A workflow illustrating the multi-platform approach to product validation.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is the primary method for assessing the purity of the final product. The goal is to observe a single, sharp peak at the expected retention time.[10]

-

Protocol:

-

Prepare a 1 mg/mL solution of the purified this compound in 50:50 acetonitrile:water.

-

Inject 10 µL onto an analytical C18 column (e.g., 4.6 mm x 150 mm, 3 µm).

-

Use the same mobile phases as in the purification step.

-

Run a gradient (e.g., 20% to 80% B in 20 minutes) at a flow rate of 1.0 mL/min.

-

Detect at 465 nm.

-

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 | The nonpolar stationary phase effectively retains the hydrophobic dabsyl moiety. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong solvent for eluting the compound. Formic acid ensures the carboxyl group is protonated for better peak shape. |

| Detection λ | 465 nm | This wavelength provides high sensitivity and selectivity for the dabsyl chromophore, minimizing interference from other components.[1] |

| Expected Purity | >95% (by peak area) | A single dominant peak indicates successful purification. |

UV-Visible Spectroscopy

This technique confirms the presence of the dabsyl chromophore. The extended conjugated system of the azobenzene group in the dabsyl moiety is responsible for its color and strong absorbance in the visible range.[11][12]

-

Protocol:

-

Prepare a dilute solution (~0.01 mg/mL) of the product in ethanol or acetonitrile.

-

Record the absorbance spectrum from 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

| Parameter | Expected Value | Significance |

| λmax | ~465 nm | Confirms the electronic structure of the intact dabsyl group is present in the final product.[2][13] |

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the product's identity by measuring its mass-to-charge ratio (m/z), which should correspond to its molecular weight.

-

Protocol:

-

Dissolve a small amount of product in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution directly into an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

| Parameter | Value | Significance |

| Molecular Formula | C₁₉H₂₂N₄O₄S | - |

| Molecular Weight | 402.47 g/mol | [14] |

| Expected Ion (ESI+) | [M+H]⁺ | The protonated molecule is the expected species in positive mode ESI. |

| Expected m/z | 403.48 | Unambiguously confirms the mass and, by extension, the elemental composition of the synthesized molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation by mapping the chemical environment of all protons in the molecule. While complex, key signals can be identified to validate the structure.

-

Protocol:

-

Dissolve ~5 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

| Proton Group | Expected Chemical Shift (δ, ppm) | Significance |

| Aromatic (Dabsyl) | 7.0 - 8.0 | Multiple signals confirming the presence of the azobenzene rings. |

| Dimethylamino (-N(CH₃)₂) | ~3.1 | A characteristic singlet integrating to 6 protons, confirming the dimethylamino group. |

| Proline α-CH | 4.0 - 4.5 | The proton adjacent to both the carboxyl and the sulfonamide nitrogen. |

| Proline Ring CH₂ | 1.8 - 3.7 | A series of complex multiplets from the remaining protons on the proline ring.[15] |

Safety and Handling

-

Dabsyl Chloride: Dabsyl chloride is corrosive and moisture-sensitive.[16] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.[16] Store it under inert gas and protect it from moisture to prevent hydrolysis.

-

Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible process that serves as an excellent model for amino acid derivatization. By understanding the underlying chemical principles and employing a multi-platform characterization strategy, researchers can confidently produce and validate this important analytical reagent. The self-validating workflow presented—combining HPLC for purity, UV-Vis for chromophore integrity, MS for molecular weight confirmation, and NMR for structural verification—establishes an authoritative protocol for ensuring the quality and reliability of the final product, which is paramount in research and drug development settings.

References

-

Lin, J. T., & Chen, C. L. (1993). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride. Journal of Chromatography, 621(2), 133–138. [Link]

-

Kłys, S., & Wasiak, W. (2025). On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography. Journal of Chromatography A, 1746, 465777. [Link]

-

JASCO UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. JASCO UK. [Link]

-

ResearchGate. (2025). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Request PDF. [Link]

-

Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Journal of Chromatography Library, 70, 229-241. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

DeJong, C. A. (1983). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. BMRB. [Link]

-

ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

-

Reusch, W. (2016). UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

-

Nioi, P., & Tsen, S. Y. (2010). Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium. Oxidative Medicine and Cellular Longevity, 3(6), 404–411. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

Thielemann, C., & Vechar, M. (2023). Sodium Bicarbonate. StatPearls [Internet]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jascoinc.com [jascoinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. bmse000047 L-Proline at BMRB [bmrb.io]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Understanding the mechanism of dabsyl chloride reaction with proline

<__An In-depth Technical Guide to the Dabsyl Chloride Reaction with Proline _>

Abstract

This technical guide provides a comprehensive examination of the reaction between dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) and proline. It is intended for researchers, scientists, and drug development professionals who utilize this reaction for the derivatization and subsequent analysis of proline, a unique secondary amino acid. This document delves into the underlying chemical mechanism, explores the critical parameters influencing reaction kinetics and yield, provides a detailed experimental protocol, and discusses the significance of this reaction in various analytical applications.

Introduction: The Significance of Proline and the Utility of Dabsyl Chloride

Proline is a proteinogenic amino acid distinguished by its unique cyclic structure, where the α-amino group is a secondary amine incorporated into a pyrrolidine ring.[][2][3] This rigid conformation imparts significant structural constraints on peptides and proteins, influencing their folding and stability.[][3][4] The quantitative analysis of proline is crucial in diverse fields, including clinical diagnostics, nutritional science, and the characterization of collagen-rich tissues.[5][6]

Direct detection of most amino acids, including proline, via UV-Vis spectrophotometry is challenging due to the lack of a strong chromophore.[7] To overcome this, pre-column derivatization with a labeling agent is a widely employed strategy in High-Performance Liquid Chromatography (HPLC).[7][8] Dabsyl chloride has emerged as an excellent derivatizing reagent for both primary and secondary amino acids.[7][9][10] It reacts with the amino group to form stable, intensely colored dabsyl-amino acid derivatives that are readily detected in the visible wavelength range (around 465 nm).[7][8] This offers high sensitivity and minimizes interference from other UV-absorbing compounds commonly found in biological samples.[7] The resulting dabsylated derivatives exhibit excellent stability, ensuring the reproducibility of analytical methods.[9][11]

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction between dabsyl chloride and proline proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the proline ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dabsyl chloride.

Here's a breakdown of the key mechanistic steps:

-

Deprotonation of Proline: The reaction is conducted under alkaline conditions (typically pH 8.5-9.8).[7][9][12] This high pH is crucial for deprotonating the secondary amine of the proline ring, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom is now more available to initiate the attack.

-

Nucleophilic Attack: The deprotonated proline's nitrogen atom attacks the electron-deficient sulfur atom of the dabsyl chloride. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

-

Protonation: The resulting dabsyl-proline conjugate is then protonated by the solvent (typically a water/acetonitrile or water/acetone mixture) to yield the final, stable derivatized product.

// Logical Flow Proline -> Deprotonation [label="Base (OH-)"]; Deprotonation -> Nucleophilic_Attack; DabsylCl -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Leaving_Group_Departure [label="Elimination of Cl-"]; Leaving_Group_Departure -> Dabsyl_Proline; Leaving_Group_Departure -> HCl;

// Conditions Influence Alkaline_pH -> Deprotonation [style=dashed, color="#34A853"]; Elevated_Temp -> Nucleophilic_Attack [style=dashed, color="#EA4335", label="Increases Rate"]; } dot Figure 1: Reaction mechanism of dabsyl chloride with proline.

Critical Parameters Influencing the Reaction

The efficiency and reproducibility of the dabsyl chloride-proline reaction are highly dependent on several key experimental parameters. Understanding and controlling these factors is paramount for achieving accurate and reliable quantitative results.

| Parameter | Optimal Range/Condition | Rationale and Field-Proven Insights |

| pH | 8.5 - 9.8 | An alkaline environment is essential to deprotonate the secondary amine of proline, enhancing its nucleophilicity for the attack on the sulfonyl chloride.[7][9][12] Carbonate-bicarbonate or borate buffers are commonly used to maintain this pH.[7][11] However, excessively high pH can accelerate the hydrolysis of dabsyl chloride, a competing side reaction.[13] |

| Temperature | 70°C | Elevated temperatures increase the reaction rate by providing the necessary activation energy for the nucleophilic attack.[9][12] Incubation at 70°C for 15-30 minutes is a widely accepted practice.[7][11] While higher temperatures can speed up the derivatization, they also promote the hydrolysis of dabsyl chloride.[13] |

| Solvent | Acetonitrile or Acetone | Dabsyl chloride is typically dissolved in an organic solvent like acetonitrile or acetone before being added to the aqueous sample buffer.[9][12] This ensures the solubility of the reagent. The final reaction mixture is usually an aqueous-organic solvent system. |

| Reagent Concentration | Molar excess of Dabsyl Chloride | A molar excess of dabsyl chloride is used to drive the reaction to completion and ensure that all proline molecules are derivatized.[14] However, a very large excess can lead to significant background noise from the hydrolysis product, dabsyl hydroxide. |

| Reaction Time | 15 - 30 minutes | This timeframe, in conjunction with the optimal temperature, is generally sufficient to achieve complete derivatization of proline.[7][11] Inconsistent incubation times can lead to variability in results. |

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a robust and reproducible method for the derivatization of proline with dabsyl chloride for subsequent HPLC analysis. The steps are designed to be self-validating, with explanations for each critical action.

Reagent Preparation

-

Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8): Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) and 1.06 g of sodium carbonate (Na₂CO₃) in 100 mL of ultrapure water. Adjust pH if necessary. This buffer maintains the optimal alkaline environment for the reaction.[7]

-

Dabsyl Chloride Reagent (4 mM in Acetonitrile): Dissolve 2.6 mg of dabsyl chloride in 2 mL of acetonitrile. Crucially, this solution should be prepared fresh daily and protected from light , as dabsyl chloride is susceptible to hydrolysis and photodegradation.[7][15]

Sample Preparation

-

For Protein Hydrolysates: If analyzing proline from a protein sample, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids. Subsequently, neutralize the hydrolysate.

-

For Free Proline in Biological Fluids: Deproteinize the sample (e.g., plasma, urine) by adding an equal volume of acetonitrile or by using ultrafiltration. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.[7]

Derivatization Procedure

-

In a microcentrifuge tube, combine 50 µL of the sample supernatant or proline standard with 50 µL of the derivatization buffer.

-

Add 100 µL of the freshly prepared dabsyl chloride reagent.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture in a heating block or water bath at 70°C for 20 minutes .[7][11]

-

After incubation, cool the mixture to room temperature.

-

Add 300 µL of a solution containing acetonitrile and water (1:1, v/v) to stop the reaction and dilute the sample for HPLC analysis.[7]

-

Filter the derivatized sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]

// Workflow Reagent_Prep -> Mix; Sample_Prep -> Mix; Mix -> Vortex; Vortex -> Incubate; Incubate -> Cool; Cool -> Stop_Dilute; Stop_Dilute -> Filter; Filter -> HPLC_Injection; } dot Figure 2: Experimental workflow for dabsyl chloride derivatization of proline.

Visualization and Analysis of Dabsyl-Proline

The resulting dabsyl-proline derivative can be separated and quantified using reversed-phase HPLC with detection in the visible range.

-

Chromatographic Separation: A C18 column is typically used with a gradient elution of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).[8]

-

Detection: The dabsyl-proline conjugate has a maximum absorbance at approximately 465 nm, allowing for highly selective and sensitive detection with minimal interference from endogenous compounds in biological samples.[7][8]

Conclusion: A Robust and Reliable Method

The reaction of dabsyl chloride with proline is a cornerstone of modern amino acid analysis. Its well-understood nucleophilic acyl substitution mechanism, coupled with the stability and strong chromophoric properties of the resulting derivative, makes it an invaluable tool for researchers. By carefully controlling the critical reaction parameters of pH, temperature, and reagent concentration, and by adhering to a robust experimental protocol, scientists can achieve accurate, reproducible, and sensitive quantification of proline in a wide variety of complex sample matrices. This in-depth understanding of the reaction's core principles empowers researchers to confidently apply this method in their analytical workflows, contributing to advancements in fields ranging from biochemistry to drug development.

References

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

-

PubMed. (1991). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride. Retrieved from [Link]

-

Cardinal Scholar. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

-

Vedantu. (n.d.). Proline: Structure, Functions, Synthesis & Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Proline Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

Study.com. (n.d.). Proline Overview, Structure & Functions. Retrieved from [Link]

-

Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

Sources

- 2. Proline: Structure, Functions, Synthesis & Applications [vedantu.com]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Proline Overview, Structure & Functions - Lesson | Study.com [study.com]

- 5. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jasco.co.uk [jasco.co.uk]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 15. tcichemicals.com [tcichemicals.com]

The Strategic Role of Dabsyl-L-proline in High-Fidelity Quantitative Amino Acid Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and metabolomics to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely adopted methodology to overcome the inherent challenge of detecting amino acids, which largely lack strong chromophores. Among the various derivatizing agents, dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has emerged as a superior choice due to the exceptional stability of its derivatives and the ability to detect them in the visible light spectrum, thereby minimizing interferences. This guide provides a comprehensive examination of the pivotal role of Dabsyl-L-proline as an internal standard in dabsyl chloride-based quantitative amino acid analysis. We will delve into the rationale behind its selection, a detailed methodology for its application, and the validation of the analytical system to ensure data of the highest integrity.

The Imperative for Derivatization and the Dabsyl Chloride Advantage

Amino acids, with the exception of the aromatic members (tyrosine, tryptophan, and phenylalanine), do not possess significant ultraviolet (UV) absorbance, making their direct detection by common HPLC detectors challenging and insensitive. Pre-column derivatization addresses this by covalently attaching a chromophoric or fluorophoric tag to the amino acid molecules.

Dabsyl chloride has gained prominence as a derivatizing agent for several compelling reasons[1]:

-

Exceptional Stability: Dabsyl-amino acid derivatives are remarkably stable, capable of being stored at room temperature for at least a month without significant degradation. This affords considerable flexibility in sample processing and analysis, particularly in high-throughput settings.

-

Visible Light Detection: Dabsylated amino acids exhibit strong absorbance in the visible region of the electromagnetic spectrum, typically around 465 nm[2]. This is a significant advantage as it minimizes interference from the myriad of endogenous compounds present in biological samples that commonly absorb in the UV range.

-

Reaction with Primary and Secondary Amines: Dabsyl chloride efficiently reacts with both primary and secondary amino groups, allowing for the derivatization of all amino acids, including proline and hydroxyproline[1][3].

-

Robust and Reproducible: The derivatization procedure is straightforward and yields reproducible results, a critical factor for quantitative analysis[1].

The Lynchpin of Quantitative Accuracy: The Internal Standard

Quantitative chromatographic analysis is susceptible to variations arising from sample preparation, injection volume, and instrument drift. The internal standard (IS) method is a powerful technique to mitigate these sources of error. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks at the earliest stage of sample preparation. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in the analytical process can be effectively normalized, leading to significantly improved precision and accuracy.

This compound: The Internal Standard of Choice

For amino acid analysis using dabsyl chloride derivatization, this compound is an excellent choice for an internal standard. Here's the scientific rationale:

-

Structural Similarity: As a dabsylated secondary amino acid, this compound shares core structural and chemical properties with the other dabsylated amino acids being analyzed. This ensures that it behaves similarly during extraction, derivatization, and chromatography.

-

Chromatographic Resolution: In typical reversed-phase HPLC separations of dabsyl-amino acids, this compound elutes in a region of the chromatogram that is generally free from other common amino acid derivatives, preventing peak overlap and ensuring accurate integration.

-

Commercial Availability and Synthetic Accessibility: this compound is commercially available, and can also be synthesized and purified in the laboratory to a high degree of purity.

Methodologies for High-Fidelity Analysis

This section provides a detailed, step-by-step guide for the preparation of this compound as an internal standard, the derivatization of amino acid samples, and the subsequent HPLC analysis.

Preparation of this compound Internal Standard

While this compound can be purchased, for laboratories requiring a well-characterized in-house standard, the following synthesis and purification protocol can be employed. The principle mirrors the general dabsylation reaction but is performed on a larger scale with a focus on purification.

Materials and Reagents:

-

L-proline

-

Dabsyl chloride

-

Acetone (HPLC grade)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (HPLC grade)

-

Silica gel for column chromatography

Synthesis Protocol:

-

Dissolve a known quantity of L-proline in the sodium bicarbonate buffer.

-

In a separate container, dissolve a molar excess of dabsyl chloride in acetone.

-

Slowly add the dabsyl chloride solution to the L-proline solution with constant stirring.

-

Heat the reaction mixture at 70°C for 15-30 minutes.

-

After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid group of the this compound, making it more soluble in organic solvents, and will also precipitate any unreacted dabsyl chloride as dabsyl sulfonic acid.

-

Extract the this compound into ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol:

The crude product will contain impurities, including unreacted starting materials and byproducts. Purification is essential to ensure the accuracy of the internal standard concentration.

-

The crude this compound can be purified using silica gel column chromatography. A mobile phase gradient of ethyl acetate in hexane is typically effective.

-

Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound as a solid.

-

The purity of the synthesized standard should be confirmed by HPLC-UV, and its identity can be verified by mass spectrometry and NMR.

Preparation of the Internal Standard Stock Solution:

Accurately weigh the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a precise concentration. This stock solution should be stored at -20°C and protected from light.

Sample Derivatization and HPLC Analysis Workflow

The following diagram illustrates the comprehensive workflow for quantitative amino acid analysis using this compound as an internal standard.

Caption: The dabsylation reaction of an amino acid.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to demonstrate its suitability for its intended purpose. The key validation parameters for this quantitative amino acid analysis method are outlined below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The this compound peak should be well-resolved from all other dabsylated amino acid peaks and any matrix components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A calibration curve of analyte/IS peak area ratio versus concentration should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results obtained by the method to the true value. | The recovery of spiked analyte in a sample matrix should be within 80-120%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) for replicate measurements should be ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

Conclusion

The use of dabsyl chloride for the pre-column derivatization of amino acids offers a robust, reliable, and sensitive method for their quantification by HPLC. The strategic implementation of this compound as an internal standard is paramount to achieving the highest level of accuracy and precision. By compensating for variations inherent in the analytical workflow, this compound ensures the integrity of the quantitative data. This in-depth guide provides the necessary theoretical framework and practical methodologies for researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique in their laboratories.

References

-

Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Retrieved from [Link]

- Ikeda, M., Sorimachi, K., Akimoto, K., & Yasumura, Y. (1993). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride.

- Lin, J. T., & Chen, C. L. (1984). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical chemistry, 30(10), 1621–1624.

-

Waters. (n.d.). Quantitation of Amino Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Dabsyl-L-proline Applications in Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the applications of Dabsyl-L-proline, focusing on its pivotal role in analytical chemistry, particularly in the precise quantification of amino acids. Drawing from extensive field experience, this document elucidates the underlying scientific principles, provides detailed experimental protocols, and offers practical insights to ensure the successful implementation of methods involving this versatile compound.

Introduction to this compound: A Chemist's Perspective

This compound is the derivative formed from the reaction of L-proline with 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as dabsyl chloride. This reaction links the chromophoric dabsyl group to the secondary amine of the proline ring, creating a stable molecule with distinct spectrophotometric properties.

The dabsyl moiety imparts a strong absorbance in the visible region of the electromagnetic spectrum, typically around 465 nm, which is a significant advantage in analytical applications.[1] This characteristic allows for sensitive detection with minimal interference from many biological matrix components that primarily absorb in the ultraviolet (UV) range.[1][2]

The sulfonamide bond formed between the dabsyl group and the proline is notably stable, a critical feature for a reliable analytical standard.[3] This stability ensures that this compound can withstand the rigors of sample preparation and chromatographic analysis without degradation, leading to reproducible and accurate results.[4]

Core Application: this compound as an Internal Standard in Amino Acid Analysis

The primary and most critical application of this compound is as an internal standard (IS) in the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of amino acids.[5][6] The use of an internal standard is a cornerstone of robust quantitative analytical methods, as it corrects for variations in sample preparation, injection volume, and instrument response.

The Rationale for this compound as an Internal Standard

This compound is an exemplary internal standard for dabsylated amino acid analysis for several key reasons:

-

Structural Similarity: As a dabsylated amino acid itself, it closely mimics the chemical and physical properties of the dabsylated analytes. This ensures that it behaves similarly during extraction, derivatization (if any unreacted dabsyl chloride is present), and chromatography, effectively compensating for any variations in these steps.

-

Chromatographic Behavior: this compound is well-resolved from other dabsylated amino acids in typical RP-HPLC methods, preventing peak overlap and ensuring accurate integration.

-

Commercial Availability and Purity: It is readily available from various chemical suppliers in high purity, which is essential for its use as a quantitative standard.

-

Stability: As previously mentioned, the inherent stability of the dabsyl-sulfonamide linkage ensures its integrity throughout the analytical process.

Experimental Workflow: Amino Acid Analysis with this compound Internal Standard

The following workflow outlines the key steps for the quantitative analysis of amino acids in a sample, such as a protein hydrolysate, using dabsyl chloride derivatization and this compound as an internal standard.

Figure 1: Experimental workflow for quantitative amino acid analysis using this compound as an internal standard.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the devil is in the details. The following protocols are designed to be self-validating systems, with explanations for the critical steps.

Preparation of Reagents and Standards

-

This compound Internal Standard Stock Solution (1 nmol/µL):

-

Accurately weigh 4.02 mg of this compound (MW: 402.47 g/mol ).

-

Dissolve in 10 mL of a 1:1 (v/v) solution of acetonitrile and 0.1 M HCl in a volumetric flask.

-

Rationale: The acidic acetonitrile ensures complete dissolution and stability of the standard. This stock solution should be stored at -20°C in an amber vial to prevent photodegradation.

-

-

Dabsyl Chloride Derivatizing Reagent (4 mg/mL):

-

Dissolve 40 mg of dabsyl chloride in 10 mL of acetonitrile.

-

Rationale: This solution should be prepared fresh daily and kept on ice, protected from light, as dabsyl chloride is susceptible to hydrolysis.

-

-

Derivatization Buffer (0.2 M Sodium Bicarbonate, pH 9.5):

-

Dissolve 1.68 g of sodium bicarbonate in 100 mL of HPLC-grade water.

-

Adjust the pH to 9.5 with 1 M NaOH.

-

Rationale: The alkaline pH is crucial for the deprotonation of the amino groups of the amino acids, facilitating their nucleophilic attack on the sulfonyl chloride of the dabsyl reagent.

-

-

Amino Acid Calibration Standards (0.1 to 2 nmol/µL):

-

Prepare a stock solution of an amino acid standard mixture.

-

Perform serial dilutions in 0.1 M HCl to create a range of concentrations for the calibration curve.

-

Derivatization Procedure

-

To 50 µL of each amino acid standard and sample, add 10 µL of the 1 nmol/µL this compound internal standard stock solution.

-

Add 100 µL of the 0.2 M sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of the 4 mg/mL dabsyl chloride solution in acetonitrile.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 70°C for 15 minutes in a heating block.

-

After incubation, add 550 µL of a solution of 50% (v/v) ethanol in water to stop the reaction and dilute the sample.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Self-Validation Checkpoint: A properly derivatized solution will have a distinct orange-yellow color. The absence of this color may indicate a problem with the dabsyl chloride reagent or the pH of the reaction buffer.

HPLC Method for Separation and Quantification

The following is a robust starting point for the separation of dabsylated amino acids. Optimization may be required depending on the specific column and HPLC system used.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 15-35% B over 20 min; 35-70% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 465 nm |

| Injection Volume | 20 µL |

-

Expected Retention Time for this compound: Under these or similar conditions, this compound typically elutes as a sharp, well-defined peak in the mid-to-late region of the chromatogram, well-separated from the majority of other dabsylated amino acids. For instance, in some published methods, its retention time is around 16 minutes.[7]

Data Analysis and Method Validation

Quantitative analysis relies on the ratio of the peak area of the analyte to the peak area of the internal standard.

Figure 2: Logical flow for data analysis and quantification.

A comprehensive method validation should be performed according to ICH guidelines and should include the following parameters:[3]

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity and Range | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The range should cover the expected concentrations of the analyte. |

| Accuracy | The mean recovery should be within 80-120% of the true value. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 15%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10. |

Troubleshooting Common Issues with Internal Standard Variability

Even with a robust method, issues can arise. Here are some common problems related to internal standard variability and their solutions:

-

Inconsistent IS Peak Area Across All Samples:

-

Potential Cause: Inaccurate pipetting of the IS stock solution, or degradation of the IS stock.

-

Solution: Verify pipette calibration. Prepare a fresh IS stock solution.

-

-

Variable IS Peak Area in a Subset of Samples:

-

Potential Cause: Matrix effects in specific samples that suppress or enhance the ionization or detection of the IS differently than the analytes.[8][9]

-

Solution: Perform a matrix effect study by comparing the IS response in the sample matrix to the response in a clean solvent. If matrix effects are significant, further sample cleanup may be necessary.

-

-

Drifting Retention Time of the IS:

-

Potential Cause: Changes in mobile phase composition, column temperature fluctuations, or column degradation.

-

Solution: Prepare fresh mobile phase. Ensure the column oven is functioning correctly. If the problem persists, the column may need to be replaced.

-

Synthesis of this compound

For laboratories that wish to synthesize this compound in-house, the following protocol can be adapted from standard procedures for the dabsylation of amino acids.

-

Dissolve L-proline (1.15 g, 10 mmol) in 50 mL of 0.2 M sodium bicarbonate buffer (pH 9.5).

-

In a separate flask, dissolve dabsyl chloride (3.24 g, 10 mmol) in 50 mL of acetone.

-

Slowly add the dabsyl chloride solution to the L-proline solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. This will precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from an ethanol/water mixture to yield the pure this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of amino acids by RP-HPLC. Its stability, structural similarity to dabsylated analytes, and favorable chromatographic properties make it an ideal internal standard. By understanding the underlying chemical principles and adhering to the detailed protocols and validation procedures outlined in this guide, researchers can achieve highly reliable and reproducible results in their amino acid analysis, thereby ensuring the scientific integrity of their work.

References

- Ikeda, M., Sorimachi, K., Akimoto, K., & Yasumura, Y. (1993). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride.

-

Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

-

Chromatography Forum. (2008, January 25). peak area variability. Retrieved from [Link]

-

Chiral Publishing. (2015, November 28). HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. Retrieved from [Link]

-

JASCO UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

- Ziganshina, D. I., & Asnin, L. D. (2025). On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography.

-

PubMed. (1999). Convenient synthesis of L-proline benzyl ester. Retrieved from [Link]

-

OUCI. (n.d.). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

-

PubMed. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Proline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.

-

Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]

-

Impact Factor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.

-

ResearchGate. (n.d.). PROTOCOL: Extraction and determination of proline. Retrieved from [Link]

- Google Patents. (n.d.). CN1373125A - Process for preparing D-proline.

-

Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

-

Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

-

IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Retrieved from [Link]

- Gill, S. C., & von Hippel, P. H. (1989). Calculation of protein extinction coefficients from amino acid sequence data. Analytical biochemistry, 182(2), 319-326.

-

YouTube. (2013, September 26). How to estimate the Proline ?. Retrieved from [Link]

-

Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

-

Slideshare. (n.d.). Estimation of proline. Retrieved from [Link]

-

Slideshare. (n.d.). Estimation of proline. Retrieved from [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. New approach of validation using internal normalization technique for quantification of related substances in raw material, intermediates and pharmaceutical substances by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. This compound [stage0.myskinrecipes.com]

- 6. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 7. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

Dabsyl-L-proline CAS number and molecular weight

An In-Depth Technical Guide to Dabsyl-L-proline for Advanced Chromatographic Analysis

Executive Summary

This compound is a critical analytical standard and a derivatized form of the secondary amino acid L-proline. Its intrinsic properties, stemming from the covalent attachment of a dabsyl moiety, make it an indispensable tool for researchers, particularly in the fields of proteomics, metabolomics, and clinical diagnostics. This guide provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, the underlying chemistry of its synthesis and application, and detailed, field-tested protocols for its use in high-performance liquid chromatography (HPLC). As a Senior Application Scientist, this document is structured to not only present methodologies but to elucidate the scientific rationale behind them, ensuring robust and reproducible results for professionals in drug development and biochemical research.

Core Concepts: Understanding this compound

This compound is the product of a derivatization reaction between L-proline, a unique secondary amino acid, and 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as dabsyl chloride (DABS-Cl).[1] This process attaches the chromophoric dabsyl group to the proline molecule. Its primary utility is not as a direct therapeutic or biological agent, but as a reference compound or internal standard in analytical workflows designed to quantify amino acids.[2]

The rationale for its use is grounded in the challenges of detecting native amino acids. Most amino acids lack a significant chromophore, making them invisible to standard UV-Vis detectors used in HPLC. Derivatization with a chromophoric tag like dabsyl chloride imparts a strong color and allows for sensitive detection at a specific wavelength in the visible spectrum, typically around 465 nm.[1][3] This shifts the analysis away from the noisy UV region, significantly improving the signal-to-noise ratio and analytical sensitivity, a critical factor when analyzing low-abundance amino acids in complex biological matrices.[4]

Physicochemical Properties of this compound

The molecular characteristics of this compound are central to its function in analytical chemistry. The key properties are summarized below, providing the foundational data required for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 89131-09-9 | [5][6] |

| Molecular Formula | C₁₉H₂₂N₄O₄S | [6] |

| Molecular Weight | 402.47 g/mol | [5][6] |

| Appearance | Light yellow to brown powder/crystal | [6] |

| Melting Point | 172 °C | [6] |

| Predicted Boiling Point | 638.7 ± 65.0 °C | [6] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 3.32 ± 0.20 | [6] |

The presence of the azobenzene group in the dabsyl moiety is what gives the molecule its distinctive color and allows for detection in the visible light spectrum, a key advantage of the dabsylation method.[7]

The Chemistry of Dabsylation: A Self-Validating System

The derivatization of amino acids with dabsyl chloride is a robust pre-column technique in HPLC. The choice of this method is deliberate and offers significant advantages in terms of stability and specificity.

The Reaction Mechanism:

Dabsyl chloride reacts with both primary and secondary amino groups.[7][8] This is a crucial feature, as it allows for the comprehensive derivatization of all proteinogenic amino acids, including the secondary amino acid proline, which fails to react with primary amine-specific reagents like o-phthalaldehyde (OPA). The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) and at an elevated temperature (e.g., 70°C) to ensure complete and rapid derivatization.[7]

The causality for these conditions is clear: the alkaline pH deprotonates the amino group, making it a more effective nucleophile to attack the sulfonyl chloride group of DABS-Cl. The elevated temperature provides the necessary activation energy to drive the reaction to completion in a short timeframe, typically 15-30 minutes.[7]

Caption: Dabsylation reaction of L-proline with Dabsyl Chloride.

Trustworthiness Through Stability:

A core pillar of a trustworthy analytical method is the stability of the measured analyte. Dabsyl-amino acids are exceptionally stable, capable of being stored for at least a month at room temperature without significant degradation.[1] This contrasts sharply with other derivatizing agents and is a paramount advantage for laboratories running large sample sets, where samples may sit in an autosampler for extended periods. This inherent stability ensures that the measured concentration reflects the true initial concentration, a cornerstone of self-validating protocols.

Application Spotlight: Quantitative Amino Acid Analysis via HPLC

The pre-column derivatization of amino acids with dabsyl chloride followed by reversed-phase HPLC is a powerful and reliable method for quantitative analysis.[4] This technique is widely applied in drug development for monitoring fermentation processes, in clinical chemistry for diagnosing inborn errors of metabolism, and in food science for nutritional analysis.[7]

Role as an Internal Standard:

In many of these applications, this compound is used as an internal standard.[2] An internal standard (IS) is a compound with similar chemical properties to the analytes of interest, which is added in a known, constant concentration to all samples, calibrators, and controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. This compound is an excellent choice for an IS in dabsylated amino acid analysis because it is not naturally present in most biological samples, it behaves similarly to other dabsyl-amino acids during chromatographic separation, and it is easily resolved from them.[9]

Experimental Protocol: HPLC Analysis of Amino Acids

This section provides a detailed methodology for the quantitative analysis of amino acids in a protein hydrolysate sample using dabsyl chloride derivatization.

5.1. Materials and Reagents

-

Dabsyl chloride (DABS-Cl) solution: 4 mg/mL in acetonitrile.

-

Amino acid standard mixture (e.g., Amino Acids Standard H, Type H).[3]

-

This compound (for use as an internal standard).

-

Buffer: 0.1 M Sodium bicarbonate, pH 9.0.

-

Mobile Phase A: 20 mM Sodium acetate, pH 6.0.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Sample: Lyophilized protein hydrolysate, reconstituted in 0.1 M HCl.

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/VIS detector.

-

Column: Reversed-phase C18 column (e.g., Dabsylpak II, 4.6 mm ID x 150 mm L, 5 µm).[3]

5.2. Derivatization Workflow

The causality behind this workflow is to first neutralize the acidic sample, create an optimal alkaline environment for the reaction, and then add the derivatizing agent. The final addition of a quenching solution stops the reaction and prepares the sample for injection.

Caption: Experimental workflow for dabsylation of amino acids.

5.3. Step-by-Step Derivatization Protocol

-

Sample Preparation: In a 1.5 mL microcentrifuge vial, combine 20 µL of the amino acid sample (or standard) with 40 µL of the 0.1 M sodium bicarbonate buffer. If using an internal standard, add a known amount of this compound at this stage.

-

Derivatization Reaction: Add 80 µL of the dabsyl chloride solution to the vial. The excess of the reagent ensures the reaction goes to completion for all amino acids.

-

Incubation: Immediately cap the vial, vortex thoroughly, and incubate in a heating block at 70°C for 15 minutes.[7]

-

Quenching and Dilution: After incubation, remove the vial and allow it to cool to room temperature. Add 360 µL of a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to stop the reaction and dilute the sample to an appropriate concentration for injection.

-

Analysis: The sample is now ready for injection into the HPLC system. The derivatized amino acids are stable for analysis.[1]

5.4. HPLC Conditions

The following conditions are a robust starting point for separating the 17 common dabsylated amino acids.

| Parameter | Setting | Rationale |

| Column | Dabsylpak II (C18), 4.6x150 mm, 5µm | Optimized for the separation of dabsyl-amino acids.[3] |

| Column Temp. | 45 °C | Improves peak shape and reduces run time.[3] |

| Mobile Phase A | 20 mM Sodium acetate (pH 6.0) | Aqueous buffer for reversed-phase chromatography.[3] |

| Mobile Phase B | Acetonitrile | Organic solvent to elute hydrophobic compounds.[3] |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[3] |

| Detection | 465 nm (Visible) | Wavelength of maximum absorbance for dabsyl derivatives, ensuring high sensitivity and specificity.[1] |

| Injection Vol. | 20 µL | A typical volume for standard analytical HPLC.[3] |

| Gradient | See table below | A gradient is essential to resolve both polar and non-polar amino acids in a single run.[3] |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 78 | 22 |

| 3.0 | 78 | 22 |

| 25.0 | 70 | 30 |

| 40.0 | 40 | 60 |

| 40.1 | 20 | 80 |

| 45.0 | 20 | 80 |

| 45.1 | 78 | 22 |

| 55.0 | 78 | 22 |

This gradient program allows for the separation of 17 amino acids in approximately 45 minutes, with the remaining time for column re-equilibration.[1][3]

Conclusion

This compound, identified by CAS number 89131-09-9 and with a molecular weight of 402.47 g/mol , is more than just a chemical compound; it is a key enabler of precise and reliable amino acid quantification.[5][6] The principles of its application are rooted in sound chemical theory, providing a robust and self-validating system for researchers. The stability of the dabsyl derivatives, coupled with highly sensitive detection in the visible spectrum, ensures its continued relevance in demanding research and quality control environments. By understanding the causality behind the experimental protocols, scientists can fully leverage the power of dabsylation to achieve accurate and reproducible results, advancing the frontiers of drug development and biochemical analysis.

References

-

Reagentia. This compound (1 x 100 mg). [Link]

-

Chemdad Co., Ltd. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]

-

Journal of Applied Pharmaceutical Science. Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. [Link]

-

PubChem. Dansyl-proline. [Link]

-

PubMed. Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. [Link]

- Google Patents. Synthesis method of D-proline - CN107827802B.

-

Jasco UK. Analysis of Dabsyl Amino Acids using HPLC. [Link]

-

PubMed. Analysis of hydroxyproline in urine by high-performance liquid chromatography after dabsyl-chloride derivatization. [Link]

-

PubMed Central. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. [Link]

- Google Patents. Method for detecting trace chiral isomer D-proline in L-proline - CN114778743A.

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. This compound [stage0.myskinrecipes.com]

- 3. jasco.co.uk [jasco.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of hydroxyproline in urine by high-performance liquid chromatography after dabsyl-chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for Dabsyl-L-proline

An In-Depth Technical Guide to the Safe Handling of Dabsyl-L-proline

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for its constituent molecules, L-proline and dabsyl chloride, to provide a robust framework for safe laboratory practices.

Introduction and Scientific Context

This compound is a chromophoric derivative of the amino acid L-proline. The dabsyl group (4-(dimethylamino)azobenzene-4'-sulfonyl) is introduced by reacting L-proline with dabsyl chloride. This process imparts a strong color to the otherwise colorless amino acid, allowing for its detection and quantification using visible-light spectrophotometry, commonly in High-Performance Liquid Chromatography (HPLC) applications[1]. While L-proline itself is a non-essential amino acid with low toxicity[2], the dabsyl moiety and the reagents used in its synthesis necessitate stringent safety precautions. This guide addresses the specific handling, storage, and emergency procedures for this compound, treating it with the caution required for a specialized laboratory chemical whose toxicological properties have not been fully investigated as a distinct entity.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. The data presented below is a composite based on information for L-proline and related dabsylated compounds.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₁₇H₂₀N₄O₄S (for the dabsylated proline) | [3] |

| Appearance | Likely a colored (orange to red) crystalline powder | |

| Solubility | Soluble in organic solvents like DMSO and DMF; L-proline is highly soluble in water. | [1][4] |

| Stability | Stable under recommended storage conditions. Sensitive to light and strong oxidizing agents. | [5][6] |

| Reactivity | The dabsyl group is generally stable, but the parent compound, dabsyl chloride, is corrosive and reacts with water. The L-proline component is stable. | [7] |

| Toxicity | The full toxicological profile of this compound is not established. L-proline has a low order of toxicity[2]. However, dabsyl chloride is a severe skin and eye irritant[8]. Therefore, this compound should be handled as a potential irritant. | [2][4][8] |

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, a cautious approach is warranted. The primary hazards are associated with the dabsyl group and potential residual reactants from its synthesis.

Routes of Exposure:

-

Inhalation: May be harmful if inhaled as a dust, potentially causing irritation to the respiratory tract.[4]

-

Skin Contact: May cause skin irritation.[4]

-

Eye Contact: May cause serious eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Mandatory Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Skin Protection:

-

Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary when handling the powder.[9]

Caption: First Aid Response to this compound Exposure.

Disposal Considerations

Waste containing this compound must be handled as hazardous chemical waste.

-

Waste Classification: Do not dispose of this compound in the regular trash or down the drain. It must be disposed of as chemical waste.

-

Containers: Collect waste in a clearly labeled, sealed container.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. [11]

Experimental Protocol: A Note on Application

This compound is frequently used as a standard in the chromatographic analysis of amino acids.

Example: Preparation of a Standard Solution for HPLC

-

Pre-Weighing: In a chemical fume hood, place a clean, empty HPLC vial on a tared analytical balance.

-

Weighing: Carefully add the desired amount of this compound powder (e.g., 1 mg) to the vial using a spatula. Record the exact weight.

-

Dissolution: Add the appropriate volume of solvent (e.g., 1 mL of a DMSO/water mixture) to the vial to achieve the desired concentration.

-

Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

-

Labeling: Label the vial with "this compound Standard," the concentration, solvent, and date.

-

Storage: Store the standard solution according to the stability guidelines (refrigerated and protected from light) until use.

This protocol, while simple, integrates multiple safety steps: working in a fume hood, careful handling of the solid, and proper labeling and storage.

Conclusion

While this compound is a valuable tool in analytical biochemistry, its safe use hinges on a comprehensive understanding of its potential hazards and the consistent application of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and their colleagues while maintaining the integrity of their scientific work.

References

-

Loba Chemie. (2024). L-PROLINE FOR BIOCHEMISTRTY Safety Data Sheet. [Link]

-

Cellseco. (2012). L-Proline (MSDS). [Link]

-

Nugrahani, I., & Sundani, N. S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(04), 057-063. [Link]

-

Dar, M. I., et al. (2017). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Gene, 11, 1-11. [Link]

-

ResearchGate. (2025). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. [Link]

-

Hayat, S., et al. (2012). Role of proline under changing environments: A review. Plant Signaling & Behavior, 7(11), 1456-1466. [Link]

-

Ohnishi, M., et al. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Food and Chemical Toxicology, 48(5), 1364-1368. [Link]

-

ResearchGate. (2024). Activity of L-Proline vs D-Proline in plants?. [Link]

-

National Center for Biotechnology Information. (n.d.). proline dl-form. PubChem Compound Summary for CID 614. [Link]

-

Corda, M. G., et al. (1991). Toxicity of L-proline toward rat hippocampal neurons. Neuroscience Letters, 129(1), 41-44. [Link]

-

National Center for Biotechnology Information. (n.d.). Dansyl-proline. PubChem Compound Summary for CID 598802. [Link]

-

Environmental Health & Safety, The University of Texas at Austin. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]

-

Carillo, P., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 573423. [Link]

-

Tanimoto, T., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(12), 5217-5227. [Link]

-

SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

-

PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. [Link]

-

ResearchGate. (2025). L-Proline-Catalyzed Activation of Methyl Ketones or Active Methylene Compounds and DMF-DMA for Syntheses of (2E)-3-Dimethylamino-2- propen-1-ones. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dansyl-proline | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cellseco.com [cellseco.com]

- 5. DANSYL-L-PROLINE | 1239-94-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 11. uprm.edu [uprm.edu]

Principle of Dabsyl-L-proline Detection in HPLC-UV: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: The Analytical Imperative for Proline Quantification

L-proline, a unique secondary amino acid, plays a pivotal role in protein structure, particularly in collagen, and is a key indicator in various metabolic and pathological states. Its accurate quantification is critical in fields ranging from clinical diagnostics to food science and pharmaceutical quality control. However, proline, like most amino acids, lacks a significant chromophore, rendering its direct detection by UV-Vis spectrophotometry insensitive and impractical.[1][2] This guide provides an in-depth exploration of a robust and widely adopted solution: pre-column derivatization with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl-Cl) coupled with High-Performance Liquid Chromatography (HPLC) and UV detection. This method transforms proline into a stable, intensely colored derivative, enabling highly sensitive and selective analysis.[1][3][4]

Part 1: The Core Chemistry - The Dabsylation of L-proline